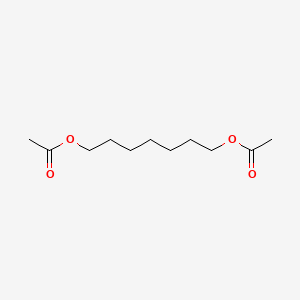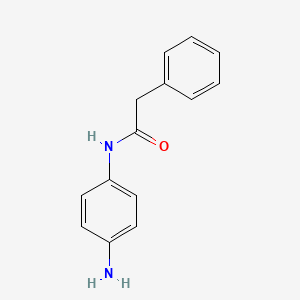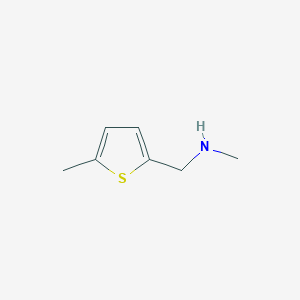
1,7-Diacetoxyheptane
Descripción general
Descripción
1,7-Diacetoxyheptane, also known as 1,7-diacetoxyhept-2-ene, is a synthetic organic compound that is widely used in scientific research. It is an aliphatic compound with a molecular formula of C9H14O4 and a molecular weight of 190.2 g/mol. This compound is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ethyl acetate, and diethyl ether. The compound is a versatile building block for the synthesis of a variety of compounds and has a wide range of applications in both organic synthesis and biochemistry.
Aplicaciones Científicas De Investigación
Water-Induced Folding Studies
1,7-Diacetoxyheptane and its related compounds have been studied for their unique behavior in the presence of water. Research on 1,7-diammoniumheptane, a structurally similar compound, reveals how hydration affects its structure. Infrared photodissociation spectroscopy and computational chemistry show that 1,7-diammoniumheptane adopts a more folded conformation in larger water clusters, indicating potential applications in studying molecular interactions with water and folding mechanisms in biological systems (Demireva, O'Brien, & Williams, 2012).
Antioxidant Properties
Diarylheptanoids, a category that includes compounds related to this compound, have been isolated from natural sources like wood bark. These compounds, such as oregonin and platyphylloside, demonstrate significant antioxidant activity. This activity surpasses that of well-known antioxidants like curcumin, suggesting their potential use in fields where antioxidant properties are essential (Ponomarenko et al., 2014).
Synthesis and Characterization of Novel Compounds
The chemical synthesis and characterization of novel compounds, including those related to this compound, have been explored. Studies on branched monomers like 4-amino-4-(3-acetoxypropyl)-1,7-diacetoxyheptane provide insights into the reaction efficiency, purification, and spectral characteristics of these novel compounds. This research is crucial for advancing the field of organic chemistry and developing new materials (Newkome, Behera, Moorefield, & Baker, 1991).
Diarylheptanoids in Natural Products
The extraction and analysis of diarylheptanoids from natural sources, such as Zingiber officinale (ginger), have been a significant area of research. These compounds, including variants of this compound, are studied for their structure and potential biological activities, highlighting the importance of natural products in drug discovery and other scientific applications (Ma, Jin, Yang, & Liu, 2004).
Electrochemical Applications
Research on the electrooxidation of 1,7-diarylheptane-1,7-diones to form cyclized 1,2-diaroylcyclopentanes opens up potential applications in electrochemical processes. This study highlights the importance of this compound and related compounds in developing new electrochemical synthesis methods (Okimoto et al., 2012).
Propiedades
IUPAC Name |
7-acetyloxyheptyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABSJAOVZMJMDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 1,7-diacetoxyheptane and its derivatives that make them useful building blocks for dendrimer synthesis?
A1: this compound derivatives, particularly those with a substitution at the 4-position, offer a unique combination of structural features valuable for dendrimer construction [, ]. Firstly, the heptane chain provides a suitable spatial arrangement for branching. Secondly, the 4-position substitution allows for the introduction of various functional groups, such as amines or isocyanates, essential for further dendrimer growth. The acetoxy groups serve as protecting groups for underlying functionalities, such as hydroxyl groups, that can be selectively deprotected and utilized for further reactions in dendrimer synthesis [, ].
Q2: How does the stability of isocyanate groups in compounds like 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane contribute to their use as building blocks?
A2: The presence of acetoxy groups in the molecule, like in 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a), contributes to the unexpected stability of the isocyanate moiety []. This stability is crucial for controlled and efficient reactions during dendrimer synthesis. The bulky acetoxy groups likely provide steric hindrance around the isocyanate, preventing unwanted side reactions and allowing for controlled addition of building blocks to the growing dendrimer structure [].
Q3: Why is adamantane often used as a core molecule in dendrimer synthesis utilizing compounds like this compound derivatives?
A3: Adamantane's unique structure with its tetrahedral symmetry makes it an ideal core for building spherical dendritic macromolecules [, ]. This symmetry allows for the attachment of multiple branching units, like those derived from this compound, emanating from a central point, leading to well-defined, three-dimensional dendritic structures [, ].
Q4: What analytical techniques are employed to characterize the dendrimers synthesized using this compound derivatives?
A4: Researchers utilize various spectroscopic methods to characterize the synthesized dendrimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the compounds, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns [, ]. These techniques provide crucial information about the size, composition, and structural integrity of the dendrimers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)
![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)







